molecular formula C19H21N5O2S B4715850 N-(4-ethoxyphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide

N-(4-ethoxyphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide

Cat. No. B4715850
M. Wt: 383.5 g/mol
InChI Key: AYTCGWKPSTXJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide is a chemical compound with potential applications in scientific research. It is also known as EMA401 and has been studied for its potential as a treatment for chronic pain. In

Scientific Research Applications

EMA401 has been studied for its potential as a treatment for chronic pain. It is believed to work by blocking the activity of a protein known as the angiotensin II type 2 receptor (AT2R), which is involved in the transmission of pain signals. Several preclinical studies have shown promising results, and clinical trials are currently underway to further investigate its efficacy in treating chronic pain.

Mechanism of Action

EMA401 works by blocking the activity of the AT2R protein, which is involved in the transmission of pain signals. By inhibiting this protein, EMA401 can reduce the sensitivity of nerve cells and decrease the perception of pain. The exact mechanism of action is still being studied, but it is believed to involve a complex interplay of biochemical and physiological processes.
Biochemical and Physiological Effects:
EMA401 has been shown to have a number of biochemical and physiological effects in preclinical studies. It can reduce the sensitivity of nerve cells, decrease the perception of pain, and modulate the activity of various neurotransmitters and receptors. It has also been shown to have anti-inflammatory effects and can reduce the production of cytokines and other inflammatory mediators.

Advantages and Limitations for Lab Experiments

EMA401 has several advantages for use in lab experiments. It is a highly selective and potent inhibitor of the AT2R protein, which makes it an ideal tool for studying the role of this protein in pain transmission. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. It has a short half-life in vivo, which means that it may not be suitable for long-term studies. It also has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on EMA401. One area of interest is the development of more potent and selective inhibitors of the AT2R protein. Another area of interest is the investigation of the role of AT2R in other physiological processes, such as blood pressure regulation and tissue repair. Additionally, there is potential for the development of novel pain therapies based on the mechanism of action of EMA401.

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-3-26-16-10-8-15(9-11-16)20-18(25)12-13-27-19-21-22-23-24(19)17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTCGWKPSTXJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethoxyphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(4-ethoxyphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(4-ethoxyphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(4-ethoxyphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(4-ethoxyphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide
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N-(4-ethoxyphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide

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